2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and an ethoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the core propanamide structure. The cyano group can be introduced through a cyanoethylation reaction, while the dimethoxyphenyl and ethoxyphenyl groups are added through subsequent substitution reactions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of the cyano group can lead to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of specific functional groups on biological systems. Its structural similarity to other biologically active compounds can provide insights into molecular interactions and pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide exerts its effects depends on its molecular targets and pathways. The cyano group can interact with enzymes and receptors, while the dimethoxyphenyl and ethoxyphenyl groups can influence the compound's binding affinity and selectivity. The exact mechanism may vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Cyano-3-(2,5-dimethoxyphenyl)acrylic acid: This compound is structurally similar but lacks the propanamide group.
2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH): This compound is structurally similar and has been studied for its hallucinogenic effects.
Uniqueness: 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide stands out due to its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
IUPAC Name |
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-26-17-7-5-16(6-8-17)22-20(23)15(13-21)11-14-12-18(24-2)9-10-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYBHIVDANTZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.